molecular formula C16H18BrNO2S B10974833 N-(2-bromo-4-methylphenyl)-4-propylbenzenesulfonamide

N-(2-bromo-4-methylphenyl)-4-propylbenzenesulfonamide

Cat. No.: B10974833
M. Wt: 368.3 g/mol
InChI Key: WFMJSLKWNKFJOT-UHFFFAOYSA-N
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Description

N-(2-BROMO-4-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE: is an organic compound characterized by the presence of a bromine atom, a methyl group, and a propyl group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-BROMO-4-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE typically involves the reaction of 2-bromo-4-methylphenylamine with 4-propylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(2-BROMO-4-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or acetonitrile can enhance the solubility of the reactants and facilitate the reaction. The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-BROMO-4-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Formation of N-(2-azido-4-methylphenyl)-4-propyl-1-benzenesulfonamide.

    Oxidation Reactions: Formation of 2-bromo-4-methylbenzoic acid.

    Reduction Reactions: Formation of N-(2-bromo-4-methylphenyl)-4-propylamine.

Scientific Research Applications

Chemistry: N-(2-BROMO-4-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on enzyme activity and protein interactions. It serves as a model compound to investigate the binding affinity and specificity of sulfonamide-based inhibitors.

Medicine: N-(2-BROMO-4-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties and reduce toxicity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The bromine atom and methyl group can enhance the binding affinity and selectivity of the compound for its target.

Comparison with Similar Compounds

  • N-(2-IODO-4-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE
  • N-(2-BROMO-4-METHYLPHENYL)ACETAMIDE
  • N-(2-BROMO-4-METHYLPHENYL)-2-(3-CHLOROPHENOXY)PROPANAMIDE

Comparison: N-(2-BROMO-4-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE is unique due to the presence of the propyl group, which can influence its solubility and reactivity. Compared to N-(2-IODO-4-METHYLPHENYL)-4-PROPYL-1-BENZENESULFONAMIDE, the bromine atom provides different electronic properties, affecting the compound’s reactivity and binding affinity. The presence of the sulfonamide group distinguishes it from N-(2-BROMO-4-METHYLPHENYL)ACETAMIDE, which lacks this functional group and therefore exhibits different chemical behavior.

Properties

Molecular Formula

C16H18BrNO2S

Molecular Weight

368.3 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-4-propylbenzenesulfonamide

InChI

InChI=1S/C16H18BrNO2S/c1-3-4-13-6-8-14(9-7-13)21(19,20)18-16-10-5-12(2)11-15(16)17/h5-11,18H,3-4H2,1-2H3

InChI Key

WFMJSLKWNKFJOT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)Br

Origin of Product

United States

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